molecular formula C11H13Cl2N5O4S B563414 Lamotrigine Isethionate CAS No. 113170-86-8

Lamotrigine Isethionate

Cat. No. B563414
CAS RN: 113170-86-8
M. Wt: 382.216
InChI Key: CJIDZLNMKONKAD-UHFFFAOYSA-N
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Description

Lamotrigine Isethionate is a water-soluble salt of lamotrigine . It displays anticonvulsant effects and inhibits glutamate release, possibly through inhibition of Na+, K+ and Ca2+ currents . It is used to treat epilepsy and stabilize mood in bipolar disorder .


Molecular Structure Analysis

The molecular formula of Lamotrigine Isethionate is C11H13Cl2N5O4S . It is a 2,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine isethionate . The exact molecular structure is not provided in the available resources.

Scientific Research Applications

Pharmacokinetic Studies

Lamotrigine is widely used for managing epilepsy and bipolar disorder . A pharmacokinetic simulation study explored the impact of clinical parameters on Lamotrigine for different patient populations . This research contributes valuable insights into the intricate interplay between lamotrigine pharmacokinetics, serum parameters, and liver function .

Therapeutic Drug Monitoring

The same study also shed light on toxicity and therapeutic drug monitoring (TDM) considerations . The findings underscore the significance of personalized medicine, careful monitoring, and ongoing research to ensure the safe and effective use of lamotrigine in diverse patient populations .

Liver Function Assessment

Patients with Type 2 Diabetes (TD2) and Non-Alcoholic Fatty Liver Disease (NAFLD) are identified as more susceptible to adverse reactions of Lamotrigine, including severe anticonvulsant hypersensitivity syndrome (AHS) or drug rash with eosinophilia and systemic symptoms (DRESS), which may lead to hepatotoxicity . This highlights the importance of liver function assessment in patients treated with Lamotrigine .

Research and Development

Lamotrigine Isethionate is available for scientific research and development . It’s used in various studies to understand its properties and potential applications .

Drug Carrier Design

A study introduced a magnetic molecularly imprinted polymer (MIP) designed specifically for lamotrigine with the purpose of functioning as a drug carrier . This holds promise for the potential nasal administration of lamotrigine in future applications .

Personalized Medicine

The pharmacokinetic study mentioned earlier also emphasizes the importance of personalized medicine in the use of Lamotrigine . By understanding the clinical parameters influencing lamotrigine pharmacokinetics across diverse populations, it’s possible to tailor the treatment to individual patients for maximum efficacy and safety .

Safety and Hazards

Lamotrigine has been associated with certain cardiac effects, and the FDA has issued a warning about its use in patients with certain underlying cardiac disorders or arrhythmias . Common adverse effects include dizziness, diplopia, headache, ataxia, blurred vision, nausea, somnolence, vomiting, and hypersensitive skin rashes .

Future Directions

Lamotrigine’s potential to modulate multiple neurotransmitters and ion channels in the CNS makes it a promising drug for treating various neurological disorders . As our understanding of its mechanism of action in the CNS continues to evolve, the potential for the drug to be used in new indications will also be explored .

properties

IUPAC Name

6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine;2-hydroxyethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N5.C2H6O4S/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7;3-1-2-7(4,5)6/h1-3H,(H4,12,13,14,16);3H,1-2H2,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIDZLNMKONKAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N.C(CS(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662051
Record name 2-Hydroxyethane-1-sulfonic acid--6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

113170-86-8
Record name 2-Hydroxyethane-1-sulfonic acid--6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine isethionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

50 mmol of Amberlite (trade mark) IR-45 (OH) was mixed with 15 mmol (10 ml) aqueous isethionic acid and the resulting material was packed into a column. The column was then washed with methanol. 0.7 g (2 mmol) of a methanolic solution of 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine mesylate was eluted through the column. The elutant was evaporated in vacuo and the residue was recrystallised from industrial methylated spirit and gave 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine isethionate:
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
methanolic solution
Quantity
0.7 g
Type
reactant
Reaction Step Two
Name
3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine mesylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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